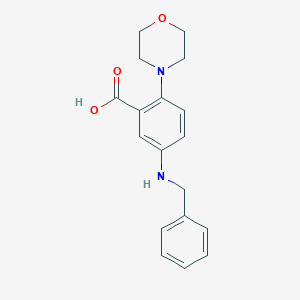![molecular formula C15H18ClNO3 B499485 1-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)propan-2-ol](/img/structure/B499485.png)
1-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)propan-2-ol is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, a furan ring, and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and methoxy groups: These substituents can be introduced via electrophilic aromatic substitution reactions.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia.
Alcohol formation: The final step involves the reduction of a carbonyl group to form the alcohol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a carbonyl compound using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to remove the chloro group or to convert the furan ring to a tetrahydrofuran ring.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) in anhydrous solvents.
Substitution: Nucleophiles like NH3 (Ammonia), RSH (Thiols), or ROH (Alcohols) under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or tetrahydrofuran derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and neuroprotective properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-2-butanol: Similar structure but with a butanol moiety instead of propanol.
1-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-2-ethanol: Similar structure but with an ethanol moiety instead of propanol.
1-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-2-pentanol: Similar structure but with a pentanol moiety instead of propanol.
Uniqueness
1-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro and methoxy substituents, along with the furan ring, make it particularly interesting for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C15H18ClNO3 |
|---|---|
Molecular Weight |
295.76g/mol |
IUPAC Name |
1-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]propan-2-ol |
InChI |
InChI=1S/C15H18ClNO3/c1-10(18)8-17-9-12-4-6-14(20-12)11-3-5-15(19-2)13(16)7-11/h3-7,10,17-18H,8-9H2,1-2H3 |
InChI Key |
AWEZFGYWQMKKIQ-UHFFFAOYSA-N |
SMILES |
CC(CNCC1=CC=C(O1)C2=CC(=C(C=C2)OC)Cl)O |
Canonical SMILES |
CC(CNCC1=CC=C(O1)C2=CC(=C(C=C2)OC)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3,4-Diethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B499402.png)
![5-[(3-Bromo-4,5-dimethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B499403.png)
![5-[(3-Chlorobenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B499404.png)
![5-{[(5-Methyl-2-thienyl)methyl]amino}-2-(4-morpholinyl)benzoic acid](/img/structure/B499406.png)
![5-[(3-Chloro-4-ethoxy-5-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B499411.png)
![5-[(3-Chloro-5-ethoxy-4-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B499412.png)
![5-{[(2-METHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID](/img/structure/B499416.png)

![(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHANOL](/img/structure/B499419.png)
![4-amino-N-[2-({[5-(4-bromophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B499421.png)
![Ethyl 5-[(3-methoxybenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B499422.png)
![Methyl 5-[(3-bromo-4,5-dimethoxybenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B499423.png)
![4-amino-N-[2-({[5-(4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B499424.png)
![{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B499425.png)
